Superior Antitumor Potency of 2-Ylthioacetate Derivatives vs. 5-FU in the NCI 60 Cell Panel
The broad-spectrum antitumor potential of an anilide derivative synthesized from the 2-ylthioacetate core (Compound 15) was evaluated against the NCI 60-cell panel. This compound demonstrated a near sevenfold increase in activity compared to the standard drug 5-FU, with a mean GI50 of 3.16 μM versus 22.60 μM for 5-FU [1].
| Evidence Dimension | Mean growth inhibition (GI50) against NCI 60 cancer cell lines |
|---|---|
| Target Compound Data | Compound 15 (2-ylthioacetate derivative) GI50 = 3.16 μM |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) GI50 = 22.60 μM |
| Quantified Difference | Compound 15 is 7.15-fold more potent than 5-FU |
| Conditions | In vitro NCI 60-cell panel screening |
Why This Matters
This head-to-head comparison validates the 2-ylthioacetate scaffold as a superior starting point for designing potent, broad-spectrum antitumor agents compared to a common clinical chemotherapeutic.
- [1] Ibrahim A. Al-Suwaidan; Amer M. Alanazi; Alaa A.-M. Abdel-Aziz; Menshawy A. Mohamed; Adel S. El-Azab (2013). Design, synthesis and biological evaluation of 2-mercapto-3-phenethylquinazoline bearing anilide fragments as potential antitumor agents: Molecular docking study. Bioorganic & Medicinal Chemistry Letters, 23(13), 3935-3941. View Source
